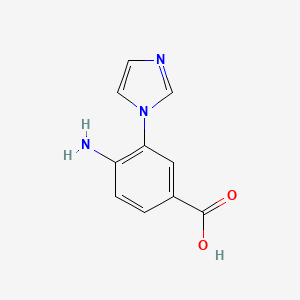

Acide 4-amino-3-(1H-imidazol-1-yl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

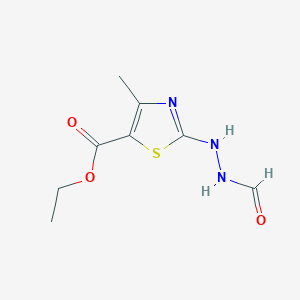

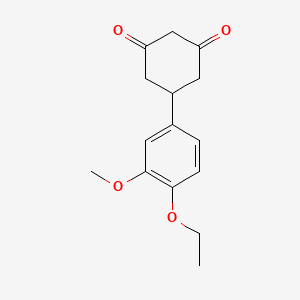

4-Amino-3-(1H-imidazol-1-yl)benzoic acid is a compound that features both an amino group and an imidazole ring attached to a benzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, adds to its significance.

Synthetic Routes and Reaction Conditions:

-

From Imidazole and 4-Iodobenzoic Acid:

Step 1: Imidazole reacts with 4-iodobenzoic acid in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide.

Step 2: The reaction mixture is heated to facilitate the formation of the imidazole-substituted benzoic acid.

Step 3: The product is purified through recrystallization or chromatography.

-

From 4-Chlorobenzoic Acid and Imidazole:

Step 1: 4-Chlorobenzoic acid undergoes a nucleophilic substitution reaction with imidazole.

Step 2: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide.

Step 3: The product is isolated and purified.

Industrial Production Methods:

- Industrial production typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

-

Oxidation:

- The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

- Common reagents: Potassium permanganate, hydrogen peroxide.

-

Reduction:

- The imidazole ring can undergo reduction to form saturated imidazoline derivatives.

- Common reagents: Sodium borohydride, lithium aluminum hydride.

-

Substitution:

- The amino group can participate in electrophilic substitution reactions to form various derivatives.

- Common reagents: Halogenating agents, sulfonating agents.

Major Products:

- Oxidation products include nitro-substituted benzoic acids.

- Reduction products include imidazoline derivatives.

- Substitution products vary depending on the electrophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential applications in the development of enzyme inhibitors.

- Studied for its interactions with biological macromolecules.

Medicine:

- Investigated for its potential as an anti-inflammatory and antimicrobial agent.

- Explored for its role in drug design and development.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Employed in the synthesis of dyes and pigments.

Applications De Recherche Scientifique

- Application Spécifique: L'acide 4-amino-3-(1H-imidazol-1-yl)benzoïque a été évalué pour son activité antitumorale contre différentes lignées cellulaires, notamment MCF-7 et CaCo-2 .

- Inhibiteurs de la Liaison à l'Hème: Les molécules contenant des azoles, y compris les imidazoles, ont été développées comme médicaments se liant au centre héminique des enzymes cytochrome P450 (CYP). Ces inhibiteurs affectent la fonction enzymatique et peuvent être évalués par des changements de spectres optiques .

- Dérivés: Les composés dérivés de l'imidazole, tels que le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide, présentent des activités anti-inflammatoires et analgésiques. Ces composés peuvent être utiles dans la gestion de la douleur .

- Estérification: L'estérification du groupe hydroxyle de l'this compound avec l'acide benzoïque a donné un composé (5a) avec une meilleure activité anti-Candida (valeur MIC = 0,3919 µmol/mL) par rapport au composé parent .

- Exemples: Les médicaments commerciaux contenant un cycle 1,3-diazole comprennent la clémazole (antihistaminique), l'oméprazole (antiulcéreux) et le métronidazole (bactéricide) .

- Axe de Recherche: Les progrès récents dans les voies synthétiques pour les dérivés de l'imidazole contribuent au développement de médicaments .

Potentiel Antitumoral

Inhibition Enzymatiques

Propriétés Anti-inflammatoires et Analgésiques

Activité Anti-Candida

Voies Synthétiques et Développement de Médicaments

Mécanisme D'action

Target of Action

The primary target of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is the bacterial CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various molecules and chemicals within cells .

Mode of Action

The compound interacts with its target by binding to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

Given its interaction with the cyp199a4 enzyme, it’s likely that it impacts the metabolic processes regulated by this enzyme

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is currently limited. The compound’s predicted properties include a boiling point of 4036±280 °C and a density of 128±01 g/cm3 . It’s also predicted to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Based on its interaction with the cyp199a4 enzyme, it’s plausible that the compound could influence the metabolic processes regulated by this enzyme

Action Environment

The action, efficacy, and stability of 4-amino-3-(1H-imidazol-1-yl)benzoic acid could potentially be influenced by various environmental factors. For instance, its solubility suggests that it could be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature and pH

Analyse Biochimique

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme . The nature of these interactions often involves changes in the Soret wavelength, indicating a shift in the electronic state of the heme .

Cellular Effects

Imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some imidazole derivatives have been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme, inducing changes in the electronic state of the heme .

Temporal Effects in Laboratory Settings

It is known that imidazole derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of imidazole derivatives can vary with dosage .

Metabolic Pathways

It is known that imidazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that imidazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that imidazole derivatives can be directed to specific compartments or organelles .

Comparaison Avec Des Composés Similaires

-

4-(1H-Imidazol-1-yl)benzoic Acid:

- Lacks the amino group, making it less versatile in certain reactions.

- Used in similar applications but with different reactivity profiles.

-

4-Amino-3-(1H-benzimidazol-1-yl)benzoic Acid:

- Contains a benzimidazole ring instead of an imidazole ring.

- Exhibits different biological activities and chemical properties.

Uniqueness:

- The presence of both an amino group and an imidazole ring in 4-amino-3-(1H-imidazol-1-yl)benzoic acid provides a unique combination of reactivity and biological activity.

- This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Propriétés

IUPAC Name |

4-amino-3-imidazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-2-1-7(10(14)15)5-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUQKAJBUGLUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2472360.png)

![2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2472363.png)

![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2472365.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2472368.png)